molecular formula C17H18N2O3 B2917528 N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034299-75-5

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2917528
CAS No.: 2034299-75-5
M. Wt: 298.342
InChI Key: JCHDPHANIYWVCB-UHFFFAOYSA-N
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Description

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound featuring a pyridine core substituted with a carboxamide group and a tetrahydrofuran (oxolane) ether linkage . The benzyl moiety enhances lipophilicity, which can improve membrane permeability, while the oxolanyloxy group introduces conformational flexibility, potentially influencing binding interactions in biological systems . This well-defined heterocyclic framework makes it a versatile building block for methodical synthetic workflows in medicinal chemistry . Compounds within this structural class have demonstrated significant research value. Specifically, the closely related analog, N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide, has shown potent and selective inhibition of Histone Deacetylase 6 (HDAC6) with IC₅₀ values as low as 0.5 μM, indicating promise as an epigenetic modulator . Furthermore, this class of molecules has exhibited selective cytotoxicity against challenging cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231), with studies identifying the inhibition of Aurora kinase B as a key mechanism, disrupting mitotic spindle assembly during cell division . Beyond oncology research, these compounds also show emerging potential in neuroprotective applications. Preclinical studies report dose-dependent effects in models of Parkinson's disease, with a proposed dual mechanism involving both epigenetic modulation and the reduction of α-synuclein aggregation by stabilizing heat shock protein 90 (Hsp90) . The strategic incorporation of the oxolan-3-yloxy group has been associated with enhanced metabolic stability compared to earlier analogs, extending its half-life in pharmacological models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(19-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-21-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDPHANIYWVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxolane moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or lithium diisopropylamide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound exhibits greater structural complexity compared to simpler pyridine derivatives (e.g., 2-cyanopyridine) due to its oxolane ether and benzyl carboxamide substituents. These groups likely enhance steric bulk and influence lipophilicity, which could affect binding interactions in biological systems.

Price and Synthesis: The significantly higher cost of this compound (up to $1,174/50 mg) compared to analogs like 2-cyanopyridine ($0.008/mg) reflects challenges in multi-step synthesis, including etherification and carboxamide coupling .

The oxolane moiety may mimic sugar or nucleoside structures, suggesting possible applications in antiviral or anticancer research.

Methodological Considerations for Structural Analysis

Crystallographic tools such as SHELXL (for refinement) and SIR97 (for direct-methods structure solution) are industry standards for determining the 3D structures of compounds like This compound . Programs such as WinGX and ORTEP-3 facilitate visualization and validation of molecular geometries . These tools would be critical for confirming the stereochemistry of the oxolane ether and the planarity of the pyridine ring in this compound.

Biological Activity

N-benzyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Ring : This can be achieved through the cyclization of appropriate precursors, often involving the reaction of benzylamine with pyridine carboxylic acids.
  • Oxolane Introduction : The oxolane (tetrahydrofuran) moiety is introduced via a nucleophilic substitution reaction, where an oxolane derivative reacts with the pyridine intermediate.
  • Carboxamide Formation : The final step involves the conversion of a suitable carboxylic acid derivative into the corresponding carboxamide through amide bond formation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms were determined to be in the range of 0.5 to 1 μg/mL, demonstrating its potency compared to standard antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it has shown effectiveness against several cancer cell lines, including breast (MCF-7) and colon (HT29) cancer cells. The compound induced apoptosis in these cells, with IC50 values ranging from 10 to 20 μM, suggesting a promising therapeutic potential .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Preliminary studies suggest that it could intercalate into DNA, disrupting replication and transcription processes .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a notable reduction in bacterial load in treated samples compared to controls. The study utilized a standard broth microdilution method to ascertain MIC values .
  • Cancer Cell Line Study : In a research project evaluating its anticancer effects, this compound was tested on MCF-7 and HT29 cell lines. Results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways .

Data Summary

Biological ActivityTested OrganismsMIC/IC50 Values
AntimicrobialStaphylococcus aureus0.5 - 1 μg/mL
Escherichia coli0.5 - 1 μg/mL
AnticancerMCF-7 (breast cancer)10 - 20 μM
HT29 (colon cancer)10 - 20 μM

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